Intrinsic Antibacterial Potency Advantage: Framycetin vs. Neomycin C and Neomycin A
Framycetin (neomycin B) exhibits substantially greater intrinsic antibacterial activity than its co-occurring stereoisomers found in generic neomycin complex. This stereochemical advantage is quantitatively established: neomycin B is approximately 65% more active than neomycin C, and approximately 90% more active than neomycin A (neamine) [1][2]. The potency differential arises from the stereochemical configuration at chiral centers within the aminoglycoside scaffold, which directly impacts ribosomal binding affinity and subsequent protein synthesis inhibition [2].
| Evidence Dimension | Relative antimicrobial activity compared to framycetin (neomycin B) baseline |
|---|---|
| Target Compound Data | Framycetin (neomycin B): baseline reference activity (100%) |
| Comparator Or Baseline | Neomycin C: 35% reduction in activity relative to neomycin B; Neomycin A (neamine): 90% reduction in activity relative to neomycin B |
| Quantified Difference | Neomycin B is ~65% more active than neomycin C; ~90% more active than neomycin A |
| Conditions | In vitro antimicrobial susceptibility testing; stereoisomer-specific comparative analysis |
Why This Matters
Procurement of purified framycetin rather than mixed neomycin ensures maximum antimicrobial potency per unit mass, enabling lower excipient loading and reducing batch-to-batch activity variation.
- [1] Lovering AM, Reeves DS. Neomycin (Fradiomycin). In: Finch RG, Greenwood D, Norrby SR, Whitley RJ, editors. Antibiotic and Chemotherapy. 9th ed. London: Saunders; 2011. p. 145-148. View Source
- [2] University of Hertfordshire. Neomycin sulphate. Veterinary Substances DataBase (VSDB). View Source
